molecular formula C23H22N4O4 B2715764 6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2309606-20-8

6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2715764
CAS No.: 2309606-20-8
M. Wt: 418.453
InChI Key: XCLBZZUHMYOMNM-UHFFFAOYSA-N
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Description

6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a xanthene moiety linked to a piperazine ring, which is further connected to a pyrimidine dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Xanthene Moiety: Starting from a suitable xanthene precursor, the xanthene-9-carbonyl chloride is prepared through chlorination reactions.

    Piperazine Coupling: The xanthene-9-carbonyl chloride is then reacted with piperazine under basic conditions to form the xanthene-piperazine intermediate.

    Pyrimidine Dione Formation: The final step involves the reaction of the xanthene-piperazine intermediate with a pyrimidine dione derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The xanthene moiety can also participate in photophysical processes, making it useful as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(9H-xanthene-9-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione: can be compared with other xanthene derivatives, piperazine derivatives, and pyrimidine dione derivatives.

Uniqueness

    Xanthene Derivatives: Compared to other xanthene derivatives, this compound has a unique combination of xanthene, piperazine, and pyrimidine dione moieties, which may confer distinct photophysical and biological properties.

    Piperazine Derivatives: The presence of the xanthene and pyrimidine dione groups distinguishes it from simpler piperazine derivatives.

    Pyrimidine Dione Derivatives: The incorporation of the xanthene and piperazine moieties provides additional functional groups for chemical modifications and interactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-25-20(28)14-19(24-23(25)30)26-10-12-27(13-11-26)22(29)21-15-6-2-4-8-17(15)31-18-9-5-3-7-16(18)21/h2-9,14,21H,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLBZZUHMYOMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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